4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro
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Overview
Description
4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro is a chemical compound with the molecular formula C11H10N2S. It is a derivative of naphthothiazole, characterized by the presence of a thiazole ring fused to a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 2-bromo-1-tetralone in the presence of a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazole compounds .
Scientific Research Applications
4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: Research indicates its potential use in developing new therapeutic agents, particularly for treating infections and cancer.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro involves its interaction with specific molecular targets. For instance, it has been shown to disrupt the energetics of Mycobacterium tuberculosis by inhibiting key enzymes involved in the bacterial energy production pathways. This inhibition leads to a decrease in ATP levels, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also affects mycobacterial energetics but has different substituents on the phenyl ring.
5,5-dimethyl-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This derivative has additional methyl groups, which may alter its chemical properties and biological activity.
Uniqueness
4,5-Dihydronaphtho[1,2-d]thiazol-2-amine hydrobro is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
IUPAC Name |
4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S.BrH/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11;/h1-4H,5-6H2,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUCGQJSQHEYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671381 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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